6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several fused ring systems: a pyrroloquinoline core with a dihydroisoquinoline side chain.
- The compound’s structure can be represented as follows:
This compound
- This compound belongs to the class of quinoline derivatives and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes: While there are several synthetic routes, one common approach involves the condensation of appropriate precursors. For instance
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: While industrial-scale production details may not be widely available, research laboratories often synthesize this compound for further study.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups or side chains.
Scientific Research Applications
Chemistry: Researchers study its reactivity, structural modifications, and applications in drug discovery.
Biology: It may interact with biological targets, affecting cellular processes.
Medicine: Investigated for potential therapeutic properties (e.g., anticancer, anti-inflammatory).
Industry: Its unique structure may find applications in materials science or organic electronics.
Mechanism of Action
- The compound likely exerts its effects by interacting with specific receptors or enzymes.
Molecular Targets: Investigate its binding to proteins, receptors, or nucleic acids.
Pathways Involved: Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused ring system, side chain).
Similar Compounds: While I don’t have a specific list, explore related quinoline derivatives.
Remember, this compound’s complexity offers exciting avenues for research and applications across various fields!
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
9-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C24H24N2O2/c1-15-8-9-19-18(14-25-11-10-16-6-4-5-7-17(16)13-25)12-24(2,3)26-21(19)20(15)22(27)23(26)28/h4-9,12H,10-11,13-14H2,1-3H3 |
InChI Key |
BMBRHNQGDVRWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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